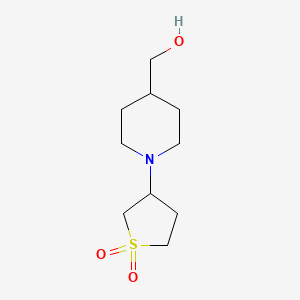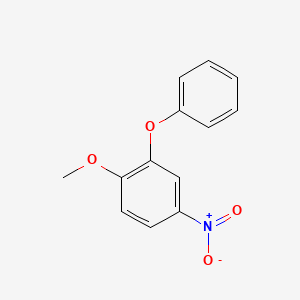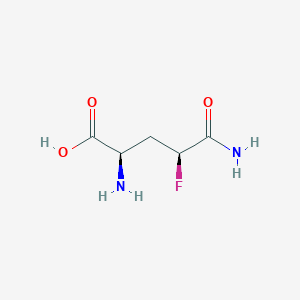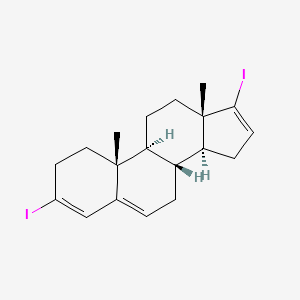
3-(4-(Hydroxymethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione is a compound that features a piperidine ring substituted with a hydroxymethyl group and a thiolane ring with a dione functionality. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves hydrogenation, cyclization, and multicomponent reactions . For 3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione, a typical synthetic route might include the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.
Formation of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
Introduction of the Dione Functionality: This step can involve oxidation reactions to introduce the dione functionality.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve catalytic hydrogenation and cyclization reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dione functionality can be reduced to form diols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include substituted piperidines, diols, and carboxylic acids .
科学的研究の応用
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione has various applications in scientific research, including:
作用機序
The mechanism of action of 3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with various biological targets, leading to its observed biological activities . The hydroxymethyl and dione functionalities can also contribute to its reactivity and binding properties .
類似化合物との比較
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Piperidinones: Piperidine derivatives with a ketone functionality.
Spiropiperidines: Compounds with a spirocyclic piperidine ring.
Uniqueness
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione is unique due to its combination of a piperidine ring with a hydroxymethyl group and a thiolane ring with a dione functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H19NO3S |
|---|---|
分子量 |
233.33 g/mol |
IUPAC名 |
[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H19NO3S/c12-7-9-1-4-11(5-2-9)10-3-6-15(13,14)8-10/h9-10,12H,1-8H2 |
InChIキー |
XPHAZZZARZPIQO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CO)C2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)


![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)






![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
